2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one
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Overview
Description
2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one typically involves the reaction of 4-methylfuran-3-carboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the furan ring or the methylamino group.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the furan ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-phenylethan-1-one: A similar compound with a phenyl group instead of a furan ring.
2-(Methylamino)-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
2-(Methylamino)-1-(4-methylfuran-3-yl)ethan-1-one is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with phenyl rings.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)3-9-2/h4-5,9H,3H2,1-2H3 |
InChI Key |
QKPPSMNZWMPXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(=O)CNC |
Origin of Product |
United States |
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